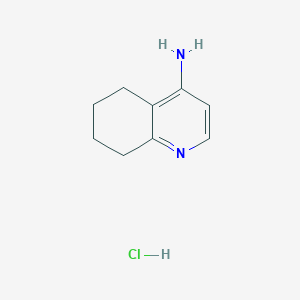

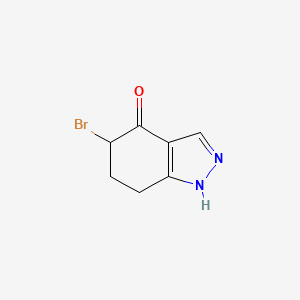

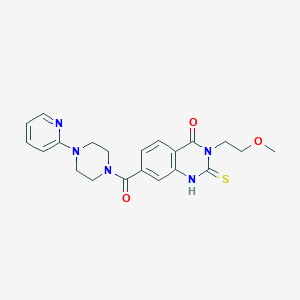

![molecular formula C17H15N3O4S B2825116 Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate CAS No. 312755-28-5](/img/structure/B2825116.png)

Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with benzothiazole structures due to their potential applications in medicinal chemistry and materials science. For example, a study on the synthesis, characterization, and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives, including benzothiazole moieties, showcases the importance of these compounds in developing new antioxidants (Gür, Muğlu, Çavuş, Güder, Sayiner, & Kandemirli, 2017).

Antioxidant Properties

Compounds containing the benzothiazole ring have been evaluated for their antioxidant activities. The study mentioned above highlights the effectiveness of certain derivatives as antioxidants, which could imply similar potential for "Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate" in combating oxidative stress in biological systems.

Antimicrobial and Anticonvulsant Activities

Another area of application is in the development of antimicrobial and anticonvulsant agents. Research on 8-Ethoxycoumarin derivatives and their condensation reactions has shown promising antimicrobial activities (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012). Similarly, quinazolino-benzothiazoles have been identified as potential anticonvulsant agents, suggesting a therapeutic avenue for benzothiazole-containing compounds in neurological disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Antioxidant and Biological Properties

The antioxidant and biological activities of these compounds are of significant interest, with studies demonstrating their potential in creating new antioxidant agents with moderate activity. For instance, the synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and their antioxidant activities highlight the broad applicability of these synthetic approaches in discovering new therapeutic agents (DA Cunha Lima et al., 2021).

Mécanisme D'action

Target of Action

Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate is a complex compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially influencing its interaction with biological targets .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.

Propriétés

IUPAC Name |

ethyl 6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-3-24-16(22)13-6-4-5-12(18-13)15(21)20-17-19-11-8-7-10(23-2)9-14(11)25-17/h4-9H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVMSCPQIZAZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

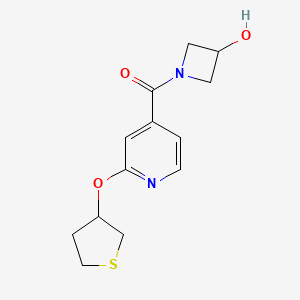

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)

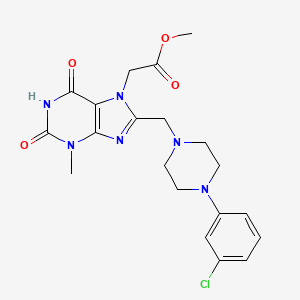

![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)

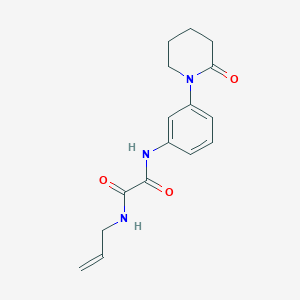

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)